molecular formula C10H16BNO2 B8221269 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B8221269
M. Wt: 193.05 g/mol
InChI Key: LMBRSTBCFVYBJR-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropane ring and a boron-containing dioxaborolane moiety. It is often used as a building block in various chemical syntheses due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropane-1-carbonitrile with pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a transition metal catalyst such as palladium or copper . The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium or Copper Catalysts: Used in borylation and coupling reactions.

    Pinacolborane: A common boron source for hydroboration reactions.

    Inert Atmosphere: To prevent oxidation and ensure high reaction efficiency.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as borylation and hydroboration . The presence of the cyclopropane ring enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring and a boron-containing dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it a versatile building block in organic synthesis and a valuable tool in various scientific research applications .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRSTBCFVYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

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